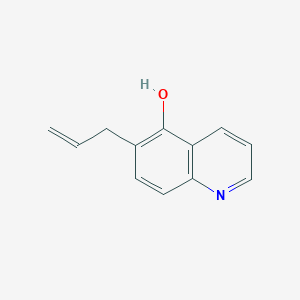

6-Allylquinolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

6-prop-2-enylquinolin-5-ol |

InChI |

InChI=1S/C12H11NO/c1-2-4-9-6-7-11-10(12(9)14)5-3-8-13-11/h2-3,5-8,14H,1,4H2 |

InChI Key |

BQLDMWZWNFXCHJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C2=C(C=C1)N=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Allylquinolin 5 Ol

Established Synthetic Routes to the Quinoline (B57606) Core and Allyl Functionalization

The preparation of 6-allylquinolin-5-ol can be approached through multi-step sequences that first establish the quinoline framework, followed by functionalization, or through more integrated strategies that introduce the allyl group during the core synthesis.

Palladium-Catalyzed Allylation Strategies in Quinoline Synthesis

Palladium-catalyzed reactions represent a powerful and versatile tool in modern organic synthesis for forming carbon-carbon bonds. In the context of quinoline chemistry, these methods can be applied to introduce allyl groups onto the heterocyclic scaffold. scirp.orgacs.org One general approach involves the cross-coupling of a halogenated quinoline precursor with an allylating agent, such as an allyl-metal reagent.

Alternatively, direct C-H activation and subsequent allylation have emerged as a more atom-economical strategy. researchgate.net This method involves the activation of a carbon-hydrogen bond on the quinoline ring by a palladium catalyst, followed by coupling with an allyl source. researchgate.netnih.gov While powerful, direct C-H allylation on a quinolin-5-ol substrate would require careful control of regioselectivity to favor functionalization at the C6 position over other accessible sites. The directing effect of the hydroxyl group is a critical factor in such transformations. researchgate.net A proposed mechanism for a palladium-catalyzed allylation via retro-allylation involves the oxidative addition of a halide, ligand exchange with a homoallyl alcohol, and subsequent retro-allylation to form a σ-allyl(aryl)palladium intermediate which then undergoes reductive elimination. acs.org

One-Step Synthetic Approaches for this compound

The most direct and established one-step method for converting a precursor into this compound is the aromatic Claisen rearrangement. wikipedia.orgnumberanalytics.com This reaction is a thermally induced, intramolecular ekb.egekb.eg-sigmatropic rearrangement of the corresponding allyl ether, 5-allyloxyquinoline (B8491604). scirp.org

The process is concerted, proceeding through a highly ordered, cyclic transition state. wikipedia.orgnumberanalytics.com When 5-allyloxyquinoline is heated, the allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring, which is the C6 carbon. This transformation is driven by the formation of a stable phenol (B47542) and is highly regioselective due to the predictable nature of the pericyclic reaction mechanism. The reaction is considered a "one-step" rearrangement from the ether intermediate to the final phenolic product. justia.com

Strategic Precursors and Reaction Conditions in this compound Synthesis

The primary synthetic route to this compound relies on the Claisen rearrangement, for which the strategic precursor is 5-allyloxyquinoline. The synthesis of this precursor is a critical first step. It is typically prepared via a Williamson ether synthesis, where quinolin-5-ol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl electrophile, such as allyl bromide.

Table 1: Synthesis of Precursor 5-Allyloxyquinoline

| Reactants | Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Quinolin-5-ol, Allyl Bromide | Anhydrous K₂CO₃ | Acetonitrile | Reflux, 10h | 5-Allyloxyquinoline |

Once the 5-allyloxyquinoline precursor is obtained, it is subjected to thermal conditions to initiate the Claisen rearrangement. This step is often performed without a solvent (neat) or in a high-boiling, non-polar solvent to achieve the necessary temperatures for the ekb.egekb.eg-sigmatropic shift.

Optimization of Synthetic Yields and Regioselectivity for this compound

The regioselectivity of the Claisen rearrangement route to this compound is inherently high. The ekb.egekb.eg-sigmatropic rearrangement strongly favors migration to the ortho position. In the case of 5-allyloxyquinoline, there are two ortho positions: C4 and C6. The C4 position is a "bridgehead" carbon of the fused ring system and is sterically and electronically inaccessible for this reaction, thus ensuring exclusive migration of the allyl group to the C6 position.

Optimization of the reaction focuses on maximizing the yield by controlling the reaction parameters for both the precursor synthesis and the rearrangement step. For the synthesis of 5-allyloxyquinoline, the choice of base and solvent is crucial to ensure complete deprotonation of the phenol without side reactions. For the rearrangement, temperature and reaction time are the primary variables. Insufficient heat can lead to an incomplete reaction, while excessive heat or prolonged reaction times may cause decomposition or subsequent reactions of the product. A study on the analogous rearrangement of 6-allyloxyquinoline to 5-allylquinolin-6-ol found that microwave heating provided an efficient method, achieving a 49.5% yield after 8 hours at 175 °C. arkat-usa.org

Table 2: Optimization Parameters for Claisen Rearrangement

| Parameter | Condition | Effect on Yield/Purity | Rationale |

|---|---|---|---|

| Temperature | 170-220 °C | Increases reaction rate; risk of decomposition at higher temps | Provides activation energy for the concerted rearrangement |

| Solvent | Neat (solvent-free) or high-boiling solvent (e.g., decalin) | High yields often achieved neat; solvent can aid heat transfer | Minimizes intermolecular side reactions and simplifies purification |

| Reaction Time | 1-10 hours | Must be optimized to ensure complete conversion without degradation | Balances reaction completion with product stability |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of the phenol product at high temperatures | The hydroxyl group is susceptible to air oxidation |

Considerations for Green Chemistry in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. The Claisen rearrangement itself has favorable green attributes, as it is an atom-economical reaction where all atoms of the precursor are incorporated into the product. Furthermore, it can often be performed solvent-free, which eliminates solvent waste.

The use of microwave-assisted synthesis for the rearrangement step is a significant green improvement. arkat-usa.org Microwave heating can dramatically reduce reaction times and energy consumption compared to conventional oil-bath heating. nrochemistry.com

Reactivity and Reaction Mechanism Studies of 6 Allylquinolin 5 Ol

Reactivity Profiles of the Allyl Moiety in 6-Allylquinolin-5-ol

The allyl moiety (–CH₂CH=CH₂) in this compound exhibits characteristic reactivity primarily due to its unsaturated nature and the presence of allylic C-H bonds. Allylic C-H bonds are known to be approximately 15% weaker than C-H bonds in ordinary sp³ carbon centers, contributing to their enhanced reactivity nih.gov. This heightened reactivity makes the allyl group susceptible to various transformations:

Electrophilic Additions : The carbon-carbon double bond of the allyl group can undergo typical electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration.

Oxidation Reactions : Allylic oxidation is a common transformation for allyl groups nih.gov. For instance, allylphenols can undergo oxidation reactions nih.gov.

Rearrangements : One of the most prominent reactions involving allyl groups on aromatic systems, particularly in the presence of an oxygen atom, is the Claisen rearrangement. While this compound itself is a product of such a rearrangement if formed from an allyloxy precursor, the allyl group within the molecule could potentially participate in other intramolecular rearrangements if suitable conditions or catalytic systems are present. For example, 6-allyloxyquinoline undergoes a thermal Claisen rearrangement to form 5-allylquinolin-6-ol, a positional isomer, highlighting the migratory aptitude of the allyl group within the quinoline (B57606) framework.

Metal-Catalyzed Reactions : The allyl group is a common substrate in various metal-catalyzed processes, including cross-coupling reactions (e.g., Tsuji-Trost reaction), hydrofunctionalization (e.g., hydroamination, hydroarylation), and metathesis reactions nih.gov. These reactions often involve the formation of π-allyl metal complexes as intermediates.

Reactivity of the Quinoline Nucleus in this compound

The quinoline nucleus, a fused bicyclic aromatic system, possesses both pyridine (B92270) and benzene (B151609) ring characteristics. Its reactivity is influenced by the electron-withdrawing nitrogen atom and the activating effect of the hydroxyl group at position 5 and the allyl group at position 6.

Electrophilic Aromatic Substitution (EAS) : Quinoline typically undergoes electrophilic substitution reactions under vigorous conditions, with preferential attack at positions C-5 and C-8 of the benzene ring due to the deactivating effect of the nitrogen on the pyridine ring. However, the presence of the hydroxyl group at C-5 is a strong activating and ortho/para directing group. This would significantly activate the quinoline ring towards EAS, directing incoming electrophiles to positions ortho and para to the hydroxyl group. The allyl group also has a slight activating effect.

Nucleophilic Aromatic Substitution (NAS) : While less common for quinoline itself unless electron-withdrawing groups are present or specific positions are halogenated, nucleophilic substitution typically occurs at C-2 or C-4 if C-2 is blocked. The hydroxyl group could potentially be involved in reactions that make the adjacent carbons more susceptible to nucleophilic attack under certain conditions, although this is less typical for a simple quinolinol.

Reactions at the Nitrogen Atom : The nitrogen atom in the quinoline ring is basic and can be protonated to form quinolinium salts or react with alkyl halides to form N-alkyl quinolinium salts. This basicity can influence the reactivity of the entire system in acidic environments.

Oxidation and Reduction : The quinoline nucleus can undergo oxidation (e.g., to quinolinic acid) or reduction (e.g., to 1,2,3,4-tetrahydroquinoline (B108954) or decahydroquinoline) depending on the conditions. The presence of the allyl and hydroxyl groups would influence the regioselectivity and conditions required for such transformations.

Mechanistic Investigations of Chemical Transformations Involving this compound

Mechanistic studies provide critical insights into the pathways, intermediates, and transition states of chemical reactions. For this compound, the most relevant mechanistic insights come from the well-studied Claisen rearrangement, which is often involved in the synthesis or transformation of such compounds.

Kinetic Studies of this compound Reactions

Influence of Catalysis on this compound Reactivity (e.g., Metal-Catalyzed Processes)

Catalysis plays a significant role in modulating the reactivity and selectivity of organic transformations, including those involving allyl and quinoline moieties.

Metal-Catalyzed Claisen Rearrangements : Metal salts have been shown to catalyze Claisen rearrangements, for instance, in the rearrangement of allyloxynaphthalenes and 8-allyloxyquinoline. This suggests that the thermal conditions typically required for the Claisen rearrangement (>100 °C) nih.gov could be lowered or the reaction rate enhanced in the presence of suitable metal catalysts.

Transition Metal Catalysis for Allyl Group Transformations : The allyl group is highly amenable to transition metal catalysis, particularly with palladium, iridium, copper, and gold complexes nih.gov. These catalysts can facilitate:

Cross-coupling reactions : Formation of new C-C or C-heteroatom bonds by coupling the allyl group with other organic fragments.

Hydrofunctionalization : Addition of H-Y (Y = C, N, O, S) across the double bond of the allyl group.

C-H Activation : Transition metals can activate C-H bonds, including allylic C-H bonds, to enable further functionalization.

Catalysis for Quinoline Functionalization : The quinoline nucleus can also be functionalized via various metal-catalyzed processes, including C-H activation and cross-coupling reactions, which can introduce new substituents or modify existing ones. For example, copper-catalyzed C-N coupling reactions are used in quinoline synthesis.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is crucial, especially if new chiral centers are formed or existing ones are involved.

Claisen Rearrangement Stereochemistry : The aromatic Claisen rearrangement exhibits significant stereoselectivity. When chiral, enantiomerically enriched allyl aryl ethers are used as starting materials, the rearrangement can yield products with high optical purity nih.gov. The reaction preferentially proceeds via a chair-like transition state, which dictates the relative stereochemistry of the newly formed chiral centers if the allyl group is substituted nih.gov. The inversion of the migrating allyl carbon is a key stereochemical feature of the Claisen rearrangement.

Asymmetric Catalysis : In the broader context of metal-catalyzed reactions, asymmetric catalysis is a powerful strategy to access enantiomerically enriched molecules. If this compound were to participate in reactions that create new stereocenters (e.g., hydrofunctionalization of the allyl double bond or functionalization of the quinoline ring), chiral ligands or catalysts could be employed to induce enantioselectivity. For instance, iridium catalysts have been used in asymmetric hydrogenation of alkenes to yield chiral products.

Theoretical and Computational Studies on 6 Allylquinolin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are foundational for elucidating the electronic and geometric characteristics of molecules. They offer profound insights into molecular stability, charge distribution, and potential reactive sites.

Density Functional Theory (DFT) Investigations of 6-Allylquinolin-5-ol

Computational Elucidation of Reaction Mechanisms and Pathways for this compound Transformations

Computational methods are exceptionally effective for elucidating reaction mechanisms by identifying transition states and mapping out reaction pathways, thereby providing a detailed understanding of chemical transformations nih.govrsc.org. For this compound, such studies could explore the mechanisms of its potential reactions, including electrophilic aromatic substitution on the quinoline (B57606) ring, reactions involving the allyl group (e.g., addition reactions, rearrangements), or transformations of the hydroxyl group (e.g., oxidation, esterification). Computational elucidation would involve charting potential energy surfaces, identifying transient intermediates, and calculating activation energies for various elementary reaction steps. This would offer insights into the thermodynamic favorability and kinetic selectivity of different reaction pathways. However, specific computational studies detailing reaction mechanisms and pathways for this compound transformations were not found.

Computational Modeling of Spectroscopic Properties of this compound

Computational modeling of spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a powerful complement to experimental data and significantly aids in structural characterization mdpi.comresearchgate.net. For this compound, theoretical calculations could predict its characteristic vibrational frequencies (IR), nuclear magnetic shielding values (NMR chemical shifts), and electronic transitions (UV-Vis). These computationally predicted spectra could be used to validate experimental assignments or to anticipate the spectral features of the molecule in cases where experimental data are scarce. For example, DFT calculations are routinely employed to predict IR and NMR spectra, while time-dependent DFT (TD-DFT) is frequently utilized for UV-Vis predictions mdpi.com. While these computational techniques are widely applied to organic molecules, specific computational modeling of the spectroscopic properties of this compound was not identified in the search results. It is worth noting that studies on related compounds, such as 7-allylquinolin-8-ol, have utilized quantum mechanical calculations for spectroscopic verification researchgate.netresearchgate.net.

Solvation Effects in Theoretical Studies of this compound

The influence of the surrounding solvent environment on molecular properties and reactivity is a crucial consideration in chemical research nih.gov. Solvation effects can profoundly alter a molecule's electronic structure, conformational preferences, and the course of its reaction pathways. Theoretical studies frequently incorporate solvation models, such as implicit solvation models (e.g., Polarizable Continuum Models, PCM) or more complex explicit solvation models, to accurately simulate the behavior of molecules in solution mdpi.com. For this compound, accounting for solvation effects would be imperative for precisely predicting its properties and reactivity in various solvent media, as the inherent polarity of the quinoline ring and the hydroxyl group, coupled with the conformational flexibility of the allyl chain, could lead to diverse solvent-solute interactions. No specific theoretical studies on this compound explicitly addressing solvation effects were found.

Analysis of Intramolecular and Noncovalent Interactions in this compound

The current literature search indicates a notable absence of specific, detailed theoretical and computational studies focusing solely on the chemical compound this compound across various domains. This includes quantum chemical calculations for electronic structure and stability, Frontier Molecular Orbital (FMO) analysis, computational elucidation of reaction mechanisms, modeling of spectroscopic properties, investigations into solvation effects, and analyses of intramolecular and noncovalent interactions. While the general methodologies for such investigations are well-established and routinely applied to quinoline derivatives and other organic molecules, specific research findings for this compound were not found. This suggests that this compound may represent an under-explored compound in the realm of computational chemistry, thereby presenting significant opportunities for future research to comprehensively characterize its fundamental properties and reactivity using these advanced theoretical tools.

Spectroscopic Characterization for Structural Elucidation and Advanced Analytical Insights of 6 Allylquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), it provides information on the chemical environment of each nucleus, their connectivity, and relative abundance nih.gov.

The ¹H NMR spectrum of 6-Allylquinolin-5-ol would exhibit distinct signals corresponding to the various proton environments within the molecule. The quinoline (B57606) ring, being aromatic, would typically show signals in the downfield region (δ 6.5-9.0 ppm). The allyl group (–CH₂–CH=CH₂) would display characteristic resonances: the methylene (B1212753) protons (–CH₂–) adjacent to the aromatic ring would appear around δ 3.0-3.5 ppm, while the vinylic protons (–CH=CH₂) would resonate further downfield, with the terminal vinylic protons (–CH=CH₂) typically appearing as complex multiplets between δ 4.8-6.0 ppm, and the internal vinylic proton (–CH=CH₂) as a more deshielded multiplet around δ 5.5-6.5 ppm. The hydroxyl proton (–OH) is highly variable and can appear as a broad singlet anywhere from δ 4.0-12.0 ppm, often exchanging with D₂O.

Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Quinoline Ar-H | 7.0 – 8.8 | m | 4H |

| Allyl -CH₂- | 3.2 – 3.6 | d | 2H |

| Allyl =CH₂ (terminal) | 4.9 – 5.2 | dd | 2H |

| Allyl -CH= (internal) | 5.8 – 6.2 | m | 1H |

| Hydroxyl -OH | 5.0 – 10.0 | br s | 1H |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on solvent and concentration. Multiplicities are simplified.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. For this compound, signals would be observed for the aromatic carbons of the quinoline ring, the carbons of the allyl group, and the carbon bearing the hydroxyl group. Aromatic carbons typically resonate between δ 100-160 ppm. The carbons of the allyl group would appear at distinct chemical shifts: the methylene carbon (–CH₂–) around δ 30-40 ppm, the terminal vinylic carbon (=CH₂) around δ 110-120 ppm, and the internal vinylic carbon (–CH=) around δ 130-140 ppm. The carbon directly bonded to the hydroxyl group in the quinoline ring would be deshielded and appear in the aromatic region, potentially around δ 150-160 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Type | Chemical Shift (δ, ppm) |

| Quinoline C (aromatic) | 115 – 155 |

| Quinoline C-OH | 150 – 160 |

| Allyl -CH₂- | 30 – 40 |

| Allyl =CH₂ | 110 – 120 |

| Allyl -CH= | 130 – 140 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on solvent and concentration. Quaternary carbons would not show direct coupling in a proton-coupled spectrum.

Two-dimensional NMR techniques are crucial for establishing through-bond and through-space connectivities, aiding in unambiguous structural assignment nih.gov.

COSY (COrrelation SpectroscopY) : A ¹H-¹H COSY experiment would reveal correlations between vicinally coupled protons (protons on adjacent carbons) and sometimes geminal protons nih.gov. For this compound, this would help map out the spin systems within the quinoline ring and the allyl chain. For instance, the allyl methylene protons would correlate with the internal vinylic proton, which in turn would correlate with the terminal vinylic protons. Protons on adjacent aromatic carbons would also show cross-peaks.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment provides correlations between protons and carbons separated by two, three, or occasionally four bonds (²J, ³J, ⁴J couplings) nih.gov. This is particularly valuable for identifying quaternary carbons and connecting different fragments of the molecule. For this compound, HMBC correlations would be expected between:

Allyl methylene protons and the adjacent aromatic carbon of the quinoline ring (²J).

Allyl methylene protons and the internal vinylic carbon (²J).

Allyl vinylic protons and the allyl methylene carbon (²J or ³J).

Aromatic protons and quaternary carbons within the quinoline ring (²J or ³J).

The hydroxyl proton (if observable) and the carbon it is attached to, as well as adjacent carbons (²J or ³J).

These 2D experiments collectively provide a robust framework for confirming the proposed structure of this compound by mapping out the complete network of proton-proton and proton-carbon connectivities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of a compound, which can confirm its elemental composition. It also provides insights into the molecule's stability and characteristic fragmentation pathways.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds, producing primarily protonated molecular ions ([M+H]⁺) or deprotonated molecular ions ([M-H]⁻). For this compound (C₁₂H₁₁NO), in positive ion mode ESI-HRMS, the most prominent ion would be the protonated molecule ([M+H]⁺).

Predicted HRMS (ESI⁺) Data for this compound (Illustrative Data)

| Ion Type | Calculated m/z (C₁₂H₁₁NO + H⁺) | Expected Observation |

| [M+H]⁺ | 186.091889 | Base peak |

Note: The calculated m/z is based on the exact mass of the most abundant isotopes. Actual observed values would be very close to this.

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a technique used in tandem mass spectrometry (MS/MS) to induce fragmentation of selected precursor ions. By subjecting the protonated molecular ion of this compound to CID, characteristic fragment ions would be generated, providing structural information.

Expected fragmentation pathways for this compound might include:

Loss of the allyl group : The allyl radical (C₃H₅•) or propene (C₃H₆) could be lost, leading to a fragment ion corresponding to the quinolin-5-ol core.

Loss of small neutral molecules : Such as H₂O from the hydroxyl group, or other small molecules from the quinoline ring or allyl chain.

Characteristic quinoline ring cleavages : Quinoline derivatives often undergo retro-Diels-Alder reactions or other ring cleavages, which could be influenced by the allyl and hydroxyl substituents.

Predicted Major Fragmentation Ions from [M+H]⁺ of this compound (Illustrative Data)

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure/Origin |

| 186.09 | - | [M+H]⁺ |

| 145.06 | C₃H₅• (allyl radical) | [Quinolin-5-ol + H]⁺ |

| 168.08 | H₂O | [M+H-H₂O]⁺ |

| ... | ... | Further fragments |

Note: These are predicted fragmentation pathways and m/z values. The exact relative intensities and presence of specific fragments would depend on the collision energy and instrument parameters.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound and its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and understanding the molecular architecture of organic compounds like this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" that can be used for structural elucidation and confirmation thieme-connect.de.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, characteristic absorption bands would be expected from its key functional groups:

Hydroxyl (-OH) Group: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group. The exact position and breadth of this band would provide insights into the extent of hydrogen bonding (intramolecular or intermolecular) within the molecule or with the solvent.

Aromatic C-H Stretching: Bands around 3000-3100 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the quinoline aromatic ring.

Aliphatic C-H Stretching (Allyl Group): The allyl group (CH₂=CH-CH₂) would exhibit C-H stretching vibrations. Specifically, sp² hybridized C-H stretches from the vinyl portion (C=CH₂) would appear above 3000 cm⁻¹, while sp³ hybridized C-H stretches from the methylene (CH₂) group adjacent to the quinoline ring would be observed in the 2850-2970 cm⁻¹ range.

Carbon-Carbon Double Bond (C=C) Stretching: The C=C stretching vibration of the allyl group would typically appear around 1640 cm⁻¹. The intensity of this band can vary.

Aromatic C=C and C=N Stretching: The quinoline ring system, being an aromatic heterocycle, would show multiple absorption bands in the 1400-1600 cm⁻¹ region due to skeletal vibrations of the aromatic C=C and C=N bonds. These bands are often strong and characteristic of the quinoline moiety.

C-O Stretching (Phenolic): The C-O stretching vibration of the phenolic hydroxyl group would likely appear in the 1200-1300 cm⁻¹ range.

Out-of-Plane C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) would provide information about the substitution patterns on the quinoline ring and the out-of-plane bending vibrations of the allyl group.

Raman Spectroscopy: Raman spectroscopy, complementary to IR, measures the inelastic scattering of light by molecules, providing information about vibrational modes that involve a change in polarizability thieme-connect.de. For this compound, Raman active modes would include:

Aromatic Ring Breathing Modes: Strong and sharp bands, particularly around 1000 cm⁻¹ and 1600 cm⁻¹, would be expected from the symmetric stretching and breathing modes of the quinoline aromatic ring. These are often highly characteristic in Raman spectra.

C=C Stretching (Allyl Group): The C=C stretching of the allyl group, which typically shows strong intensity in Raman due to significant polarizability change, would be observed around 1640 cm⁻¹.

C-H Vibrations: Various C-H stretching and bending vibrations from both the aromatic and allyl moieties would contribute to the Raman spectrum.

Without specific experimental data for this compound, a detailed table of observed wavenumbers and their assignments cannot be presented. However, the principles outlined above highlight the potential of IR and Raman spectroscopy to provide a comprehensive vibrational fingerprint of this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties of this compound

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules, including their electronic transitions, conjugation, and excited-state behavior. For this compound, these techniques would provide insights into the electronic structure of the quinoline chromophore and the influence of the allyl and hydroxyl substituents.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule, typically π→π* and n→π* transitions in organic compounds. For this compound:

Quinoline Chromophore: The quinoline ring system itself is a strong chromophore, similar to naphthalene, and typically exhibits characteristic absorption bands. Quinoline generally shows absorption maxima (λmax) in the regions of 220-230 nm, 270-280 nm, and 310-320 nm, corresponding to π→π* transitions.

Influence of Substituents: The presence of the hydroxyl group at position 5 and the allyl group at position 6 would influence these absorption bands. The hydroxyl group, being an electron-donating group, would likely lead to a bathochromic shift (red-shift) of the absorption maxima due to increased conjugation and stabilization of the excited state. The allyl group, with its π-system, could also extend the conjugation, further influencing the absorption profile.

Molar Absorptivity (ε): The intensity of the absorption bands, quantified by the molar absorptivity (ε), would provide information about the probability of these electronic transitions. High ε values would indicate strong absorption.

Without specific experimental data for this compound, a detailed table of absorption maxima and molar absorptivities cannot be provided.

Fluorescence Spectroscopy: Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at longer wavelengths. This technique is highly sensitive and provides information about the excited-state dynamics and electronic structure of fluorescent molecules.

Quinoline Fluorescence: Many quinoline derivatives are known to be fluorescent, and the quinoline core of this compound would likely contribute to its fluorescence properties.

Excitation and Emission Maxima: If this compound is fluorescent, it would exhibit specific excitation and emission maxima (λex and λem). The Stokes shift (the difference between λex and λem) would provide information about the energy relaxation processes in the excited state.

Quantum Yield: The fluorescence quantum yield (Φf) would indicate the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.

Solvent Effects: The fluorescence properties, including intensity and emission wavelength, can be sensitive to the polarity and protic nature of the solvent, providing insights into the molecule's interactions with its environment.

Given the absence of specific experimental data for this compound, no detailed fluorescence parameters or data tables can be presented.

Derivatization Chemistry of 6 Allylquinolin 5 Ol

Synthetic Strategies for Functional Group Transformation of 6-Allylquinolin-5-ol

The functional group transformations of this compound can be systematically approached by targeting its three primary reactive regions: the hydroxyl group, the allyl moiety, and the quinoline (B57606) ring. Synthetic strategies often involve chemoselective reactions that modify one functional group while leaving others intact. numberanalytics.comnumberanalytics.com

The phenolic hydroxyl group at the C-5 position is a primary site for derivatization. Common reactions targeting this group include acylation, alkylation, and silylation, which convert the polar hydroxyl group into less polar and often more volatile derivatives. libretexts.org

Acylation: This process involves the conversion of the hydroxyl group into an ester. Reagents such as acyl chlorides (e.g., benzoyl chloride) or acid anhydrides (e.g., trifluoroacetic anhydride) are frequently used. libretexts.org Acylation can enhance thermal stability and introduce chromophoric or fluorophoric tags for improved analytical detection. libretexts.orgjfda-online.com Perfluoroacyl derivatives, in particular, are known to be stable and enhance electron capture detector (ECD) response in gas chromatography. gcms.cz

Alkylation: This involves the formation of an ether by replacing the active hydrogen of the hydroxyl group. A classic method is the Williamson ether synthesis. Alkylation reduces the polarity of the molecule, which can improve its chromatographic behavior. libretexts.org

Silylation: This is a common derivatization technique, especially for gas chromatography, where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, replaces the active hydrogen of the hydroxyl group. researchgate.net Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting silyl ethers are typically more volatile, less polar, and more thermally stable than the parent compound. researchgate.net The ease of derivatization for silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Table 1: Common Derivatization Reactions for the Hydroxyl Group of this compound This table is generated based on established chemical principles for phenolic compounds.

| Reaction Type | Reagent Example | Product Functional Group | Key Benefits |

|---|---|---|---|

| Acylation | Benzoyl Chloride | Benzoyl Ester | Increased thermal stability, enhanced UV detectability. libretexts.org |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Stable derivative, enhances ECD response. gcms.cz |

| Alkylation | Methyl Iodide, Base | Methyl Ether | Reduced polarity, improved chromatographic behavior. libretexts.org |

| Silylation | BSTFA | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC analysis. researchgate.net |

The allyl group at the C-6 position provides another avenue for structural modification through reactions characteristic of carbon-carbon double bonds.

Addition Reactions: The double bond can undergo electrophilic addition with halogens (e.g., Br₂) to form dihaloalkanes.

Oxidation: Oxidative cleavage of the double bond can yield aldehydes or carboxylic acids, depending on the reaction conditions.

Reduction: Catalytic hydrogenation can reduce the allyl group to a propyl group, saturating the double bond.

Grignard Reagent Interaction: Allylic Grignard reagents are known to react with the C=N bonds of aza-aromatics like quinoline, typically adding at the 2-position. thieme-connect.de This reactivity suggests that the allyl group on one molecule could potentially be used to derivatize another quinoline-based structure.

Table 2: Potential Transformations of the Allyl Moiety in this compound This table is generated based on standard reactions of allylic compounds.

| Reaction Type | Reagent Example | Expected Product Feature |

|---|---|---|

| Halogenation | Bromine (Br₂) | 6-(2,3-Dibromopropyl)quinolin-5-ol |

| Hydrogenation | H₂, Pd/C | 6-Propylquinolin-5-ol |

| Oxidation | O₃, then Zn/H₂O | 6-(2-Oxoethyl)quinolin-5-ol |

| Epoxidation | m-CPBA | 6-(Oxiran-2-ylmethyl)quinolin-5-ol |

The quinoline ring itself can be modified, although this is often more challenging. The presence of the electron-donating hydroxyl group and the deactivating effect of the nitrogen atom directs the regioselectivity of these reactions.

Electrophilic Substitution: Quinoline typically undergoes electrophilic substitution on the benzene (B151609) ring rather than the pyridine (B92270) ring. arsdcollege.ac.in The substitution occurs preferentially at the C-8 position, with some formation of the C-5 substituted product. arsdcollege.ac.in However, since the C-5 position is already occupied by a hydroxyl group in this compound, substitution would likely be directed to other positions on the benzene ring, influenced by the combined directing effects of the existing substituents.

N-Alkylation: The nitrogen atom in the quinoline ring is a weak tertiary base and can be alkylated to form a quaternary quinolinium salt. mdpi.com This modification introduces a permanent positive charge, significantly altering the molecule's polarity and solubility.

Transformations of the Allyl Moiety

Impact of Derivatization on Spectroscopic and Chromatographic Detectability of this compound and its Derivatives

Derivatization is a powerful strategy to enhance the analytical detection of compounds. researchgate.netchromatographyonline.com The chemical modification of this compound can overcome analytical challenges such as low volatility, poor thermal stability, or insufficient detector response. libretexts.orgspectroscopyonline.com

Gas Chromatography (GC): For GC analysis, low volatility and polar functional groups can lead to poor peak shape and thermal degradation. researchgate.net Silylation or acylation of the hydroxyl group increases volatility and thermal stability, making the compound more amenable to GC analysis. libretexts.org The introduction of halogenated groups, such as in pentafluorobenzoyl derivatives, dramatically increases the sensitivity for electron capture detection (ECD). libretexts.orgjfda-online.com

Liquid Chromatography (LC): In HPLC, derivatization is often employed to enhance detectability, especially for UV-Visible or fluorescence detectors. libretexts.org Attaching a highly conjugated aromatic moiety, such as a benzoyl group, to the hydroxyl function creates a derivative with strong UV absorbance, thereby lowering the limit of detection. libretexts.orgchromatographyonline.com For instance, benzoyl derivatives are typically detected around 230 nm. chromatographyonline.com

Mass Spectrometry (MS): Derivatization changes the mass of the analyte and can produce characteristic fragmentation patterns that aid in structural elucidation. spectroscopyonline.com Silyl derivatives, for example, often yield predictable fragments that confirm the presence of the original functional group. libretexts.org The improved chromatographic properties resulting from derivatization, such as better peak shape and resolution, also lead to more reliable mass spectrometric analysis. jfda-online.comresearchgate.net

Table 3: Impact of Derivatization on Analytical Detectability This table summarizes general principles of analytical derivatization.

| Derivatization Method | Analytical Technique | Primary Benefit |

|---|---|---|

| Silylation (e.g., TMS ether) | GC, GC-MS | Increases volatility, improves peak shape, thermal stability. researchgate.net |

| Acylation (e.g., Benzoylation) | HPLC-UV | Introduces a strong chromophore for enhanced UV detection. libretexts.orgchromatographyonline.com |

| Acylation (e.g., PFB ester) | GC-ECD, GC-MS | Enhances sensitivity for ECD and provides unique mass fragments. libretexts.orggcms.cz |

| N-Alkylation | LC-MS | Creates a charged species, potentially improving ionization efficiency in ESI-MS. spectroscopyonline.com |

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel derivatives of this compound would follow established multi-step synthetic strategies, combining the reactions described above. numberanalytics.comlibretexts.org The creation of a new derivative involves a planned sequence of reactions to build the desired molecular architecture, followed by rigorous purification and characterization. numberanalytics.com

A hypothetical synthesis could involve a two-step modification. For example, the hydroxyl group of this compound could first be protected via esterification with benzoyl chloride. Subsequently, the allyl group could be transformed via dihydroxylation using osmium tetroxide to yield 6-(2,3-dihydroxypropyl)quinolin-5-yl benzoate.

Characterization of a novel derivative would involve a suite of spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the covalent structure, showing characteristic shifts for the newly formed groups and changes in the signals of the parent molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the new derivative. Fragmentation patterns would provide further structural evidence.

Infrared (IR) Spectroscopy: IR analysis would confirm the functional group transformations, for example, by showing the appearance of a strong carbonyl stretch from a new ester group and the disappearance of the broad O-H stretch from the parent phenol.

Chromatography: Techniques like HPLC and TLC would be used to assess the purity of the synthesized derivative. The difference in retention time or Rf value compared to the starting material provides evidence of a successful chemical transformation.

The synthesis and characterization of such novel compounds, by analogy with work on other complex heterocyclic systems, researchgate.netdovepress.commdpi.com are fundamental steps in exploring the chemical space around the this compound scaffold.

Advanced Analytical Methodologies for 6 Allylquinolin 5 Ol

Chromatographic Separation and Detection Techniques for 6-Allylquinolin-5-ol

Chromatographic techniques are fundamental for separating this compound from complex matrices, allowing for its subsequent detection and quantification. The choice of chromatographic method depends on the compound's physical and chemical properties, such as volatility and thermal stability.

Liquid Chromatography (LC) Methods, including High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of quinoline (B57606) derivatives due to its versatility and ability to handle non-volatile or thermally labile compounds. For this compound, reverse-phase HPLC (RP-HPLC) is typically the preferred mode, employing C18 columns as the stationary phase bidepharm.com.

Typical HPLC Parameters for Quinoline Derivatives: Mobile phases commonly consist of mixtures of water with organic solvents such as methanol (B129727) or acetonitrile, often with the addition of modifiers like acetic acid or ammonium (B1175870) formate (B1220265) to optimize peak shape and retention bidepharm.com. Detection is frequently achieved using ultraviolet (UV) detectors, with common wavelengths ranging from 240 nm to 254 nm, depending on the compound's specific chromophore properties bidepharm.com. Flow rates are usually maintained around 0.5 to 1.0 mL/min bidepharm.com.

Table 1: Illustrative HPLC Parameters for Quinoline Derivatives

| Parameter | Typical Range/Value | Notes | Source |

| Stationary Phase | C18 RP-Thermo, 5µm, 250 mm x 4.6 mm | Common for reverse-phase separation | bidepharm.com |

| Mobile Phase | Water:Methanol:Acetonitrile (84:1:15) | Example for specific compounds; often adjusted for target analyte | bidepharm.com |

| Mobile Phase Additives | 0.5% acetic acid, ammonium formate | Used to optimize ionization and retention | |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical columns | bidepharm.com |

| Detection Wavelength | 240 nm, 250 nm, 254 nm | Dependent on the compound's UV absorption maxima | bidepharm.com |

| Injection Volume | 20 µL | Typical injection volume | bidepharm.com |

HPLC methods are validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure their fitness for purpose.

Gas Chromatography (GC) Methods for this compound

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. If this compound exhibits sufficient volatility and thermal stability, or if it can be derivatized to a more volatile form (e.g., by silylation of the hydroxyl group), GC can be an effective separation technique. GC is often coupled with mass spectrometry for identification and quantification.

Typical GC Parameters for Quinoline Derivatives (e.g., degradation products): GC systems typically employ capillary columns, such as HP-5MS (30 m x 0.25 mm; film thickness 0.25 µm), with helium as the carrier gas. Injector and transfer line temperatures are usually high (e.g., 280 °C) to ensure complete vaporization of the sample. Oven temperature programs involve a gradient increase to achieve separation of various components based on their boiling points and interactions with the stationary phase. For instance, an initial temperature of 40 °C held for 5 minutes, followed by a ramp to 230 °C, and then to 280 °C, is a common approach.

Table 2: Illustrative GC Parameters for Quinoline Derivatives

| Parameter | Typical Range/Value | Notes | Source |

| Column | HP-5MS capillary column (30 m x 0.25 mm; 0.25 µm film thickness) | Common non-polar column for general organic analysis | |

| Carrier Gas | Helium (He) | Standard carrier gas | |

| Flow Rate | 1 mL/min | Typical flow rate for capillary columns | |

| Injector Temperature | 280 °C | Ensures sample vaporization | |

| Transfer Line Temperature | 280 °C | Maintains sample in gaseous phase | |

| Oven Temperature Program | 40 °C (5 min) -> 60 °C (30 °C/min) -> 230 °C (6 °C/min, 10 min hold) -> 280 °C (30 °C/min, 30 min hold) | Example of a multi-step temperature gradient for complex mixtures | |

| Injection Mode | Split mode (e.g., 5:1 ratio) | Common for reducing sample load on the column |

Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS, GC-MS) for this compound Analysis

The coupling of chromatography with mass spectrometry (MS) provides powerful tools for both separation and definitive identification of compounds like this compound.

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are indispensable for the analysis of quinoline derivatives, particularly when high sensitivity and specificity are required. LC-MS/MS is frequently used for the quantification of quinoline analogues in complex biological matrices.

Typical LC-MS/MS Parameters for Quinoline Analogues: Samples are typically prepared through extraction and clean-up steps, followed by resuspension in a suitable solvent like methanol. Chromatographic separation is achieved using C18 columns, similar to HPLC, with mobile phases containing water, acetonitrile, and methanol, often with additives like formic acid. Electrospray ionization (ESI) is a common ionization source, typically operated in positive mode for quinoline compounds. Key mass spectrometer parameters include capillary voltage (e.g., 3.5 kV), cone voltage (e.g., 20 V), desolvation temperature (e.g., 500 °C), and gas flow rates. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS offers high sensitivity and selectivity for quantification.

GC-MS and GC-MS/MS: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the analysis of volatile and semi-volatile quinoline compounds, including degradation products. GC-MS provides both chromatographic separation and mass spectral data for compound identification through library matching.

Typical GC-MS Parameters: GC-MS systems often use electron ionization (EI) at 70 eV. The ion source temperature is typically maintained around 230 °C. The mass range for scanning can vary (e.g., 35 to 550 amu or 40 to 550 m/z) to cover the molecular ions and characteristic fragments. Solvent delay is also a common parameter to prevent the solvent peak from overwhelming the detector at the beginning of the run. GC-MS with cold EI is an advanced technique that can improve sensitivity and provide enhanced molecular ions, bridging the gap between GC-MS and LC-MS for certain applications.

Table 3: Illustrative LC-MS/MS and GC-MS Parameters for Quinoline Analysis

| Technique | Parameter | Typical Range/Value | Notes | Source |

| LC-MS/MS | Column | Ascentis Express C18 (150 × 2.1 mm; 2 μm) | High-efficiency columns for improved separation | |

| Mobile Phases | Water-Acetonitrile (95:5), Acetonitrile, Methanol (all with 0.1% formic acid) | Gradient elution often used; formic acid aids ionization | ||

| Ionization Source | Electrospray Ionization (ESI) | Common for polar and semi-polar compounds | ||

| Polarity | Positive mode | Often preferred for basic nitrogen-containing compounds | ||

| Capillary Voltage | 3.5 kV | Optimized for efficient ion transfer | ||

| Desolvation Temperature | 500 °C | Aids in solvent removal | ||

| GC-MS | Ion Source Temperature | 230 °C | Optimized for compound ionization | |

| Electron Energy | 70 eV | Standard for electron ionization, producing characteristic fragments | ||

| Mass Scan Range | 40-550 m/z | Covers typical molecular weights and fragments of organic compounds | ||

| Solvent Delay | 6 min | Prevents solvent overload at the beginning of the run |

Optimization of Analytical Parameters for this compound Quantification and Characterization

Optimizing analytical parameters is critical to achieve high sensitivity, selectivity, accuracy, and precision for the quantification and characterization of this compound. This involves a systematic approach to fine-tune various aspects of the chromatographic and spectrometric systems.

For HPLC methods, optimization typically focuses on:

Mobile Phase Composition: Adjusting the ratio of organic modifier (e.g., acetonitrile, methanol) to aqueous phase, and the type and concentration of buffer or acid (e.g., formic acid, ammonium formate), significantly impacts retention, selectivity, and ionization efficiency.

Stationary Phase Selection: While C18 is common, alternative column chemistries (e.g., C8, phenyl-hexyl) might offer improved separation for specific structural isomers or matrix interferences.

Column Temperature: Influences retention time, peak shape, and column efficiency.

Flow Rate: Affects run time and resolution.

Detection Wavelength: Selecting the optimal wavelength for maximum absorbance enhances sensitivity for UV detection.

For GC methods, optimization involves:

Oven Temperature Program: A carefully designed temperature ramp ensures optimal separation of all analytes within a reasonable run time.

Carrier Gas Flow Rate: Affects separation efficiency and analysis speed.

Injector and Detector Temperatures: Must be set to ensure complete volatilization and efficient detection without degradation.

Derivatization Strategy (if applicable): For compounds like this compound with a hydroxyl group, derivatization (e.g., silylation, acylation) can improve volatility, thermal stability, and detectability by GC.

In hyphenated techniques like LC-MS and GC-MS, optimization extends to the mass spectrometer parameters:

Ionization Source Parameters: Capillary voltage, cone voltage, source temperature, and gas flows (e.g., desolvation gas, cone gas) are adjusted to maximize ion abundance and minimize fragmentation for molecular ion detection, or to promote specific fragmentation for structural elucidation.

Mass Analyzer Settings: For MS/MS, collision energy is crucial for generating informative fragment ions. Scan modes (e.g., full scan, SIM, MRM) are chosen based on the analytical objective (qualitative vs. quantitative, sensitivity needs).

Data Acquisition Rate: Needs to be sufficient to capture narrow chromatographic peaks, especially with high-efficiency columns.

The optimization process often involves experimental design methodologies, such as response surface methodology, to efficiently explore the parameter space and identify optimal conditions. Method validation, including assessing linearity, precision, accuracy, detection limits, and quantification limits, confirms the robustness and reliability of the optimized method.

Development of Novel Analytical Methods for Trace Analysis of this compound

The development of novel analytical methods for trace analysis of this compound would address the need for even lower detection limits, improved selectivity in complex matrices, and potentially faster analysis times. This area of research often explores:

Advanced Sample Preparation Techniques: Miniaturized extraction methods such as solid-phase microextraction (SPME) or liquid-phase microextraction (LPME) can enhance analyte preconcentration and matrix clean-up, leading to lower detection limits.

Ultra-High Performance Liquid Chromatography (UHPLC): Utilizing columns with sub-2 µm particles allows for significantly faster separations and higher resolution, which can be coupled with high-resolution mass spectrometry (HRMS) for enhanced sensitivity and accurate mass measurements.

Ion Mobility Spectrometry (IMS) coupled with LC-MS: IMS adds an extra dimension of separation based on ion size and shape, which can resolve isobaric compounds and reduce matrix effects, improving trace analysis capabilities.

Novel Stationary Phases: Research into new stationary phase chemistries for LC or GC can provide enhanced selectivity for this compound, allowing for better separation from co-eluting interferences at trace levels.

Fluorescence Detection: If this compound or its derivatives exhibit strong native fluorescence, or can be derivatized to be fluorescent, fluorescence detection offers inherently high sensitivity for trace analysis.

Chemically Modified Electrodes: Electrochemical methods, particularly those involving novel sensor materials, could offer rapid, in-situ, and highly sensitive detection for trace amounts of electroactive quinoline compounds.

These novel approaches aim to push the boundaries of detection limits, improve the robustness of analyses in challenging sample matrices, and provide more comprehensive characterization of this compound at trace levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.